molecular formula C13H15N3O2 B2416296 5-Acetyl-6-methyl-2-morpholinonicotinonitrile CAS No. 121348-09-2

5-Acetyl-6-methyl-2-morpholinonicotinonitrile

Cat. No.: B2416296
CAS No.: 121348-09-2
M. Wt: 245.282
InChI Key: DXSPULDALBDMTK-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-morpholinonicotinonitrile is a chemical compound with the molecular formula C13H15N3O2 It is known for its unique structure, which includes a morpholine ring fused to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-morpholinonicotinonitrile typically involves the reaction of 6-methyl-2-nicotinonitrile with morpholine and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the morpholine ring. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-morpholinonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-Acetyl-6-methyl-2-morpholinonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-morpholinonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-nicotinonitrile: Shares the nicotinonitrile core but lacks the morpholine ring and acetyl group.

    2-Morpholinonicotinonitrile: Contains the morpholine ring and nicotinonitrile core but lacks the acetyl and methyl groups.

    5-Acetyl-2-nicotinonitrile: Has the acetyl and nicotinonitrile groups but lacks the morpholine ring and methyl group.

Uniqueness

5-Acetyl-6-methyl-2-morpholinonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-acetyl-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(10(2)17)7-11(8-14)13(15-9)16-3-5-18-6-4-16/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSPULDALBDMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N2CCOCC2)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.5 g (48.8 mmol) of 3-acetyl-6-chloro-5-cyano-2-methyl-pyridine are dissolved in 180 ml of toluene, 9.5 g (0.109 mol) of morpholine are added, and the mixture is stirred at 90° C. for two hours. To work up, the mixture is evaporated, and the residue is suspended in water, filtered with suction and carefully washed with water. Re-crystallization from methanol/water is used for purification.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

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